2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-12-5-7-13(8-6-12)17-14(20)11-19-10-9-18(4-2)15(21)16(19)22/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURDXXWRRUATJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(C(=O)C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide is a derivative of piperazine that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a piperazine ring substituted with ethyl and carbonyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O3 |
| Molecular Weight | 320.39 g/mol |
| LogP | 2.89 |
| Polar Surface Area | 56.37 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Antimicrobial Properties
Research indicates that compounds related to piperazine often exhibit antimicrobial activity. For instance, derivatives of piperazine have been tested against various bacterial strains, showing significant inhibition. The structural modifications in this compound may enhance its efficacy compared to other piperazine derivatives.
Anticancer Activity
Studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structures have demonstrated inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. Preliminary studies suggest that modifications to the piperazine structure can lead to enhanced binding affinities at neurotransmitter receptors, potentially offering therapeutic benefits in treating mood disorders.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways relevant to disease states.
- Cell Signaling Pathways : Modulation of signaling pathways that control cell growth and apoptosis.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of similar compounds:
- Antimicrobial Efficacy : A study on a related piperazine derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance activity.
- Anticancer Activity : In vitro studies on piperazine derivatives indicated IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents.
- Neuropharmacological Effects : A comparative study showed that certain piperazine derivatives exhibited anxiolytic effects in animal models, supporting further exploration into their use for anxiety disorders.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related acetamide derivatives and their distinguishing features:
Key Structural Insights
- Dioxopiperazine vs. Other Heterocycles: The target compound’s dioxopiperazine ring distinguishes it from analogs like VUAA1 (triazole) and iCRT3 (oxazole). The ketone groups in dioxopiperazine may enhance polarity compared to sulfur-containing thiomorpholinone derivatives (e.g., , logP = 1.83) .
- However, the absence of electron-withdrawing groups (e.g., nitro in ) or extended aromatic systems (e.g., benzhydryl in Modafinil analogs) may limit its cross-reactivity with receptors like FPR2 or GPR139 .
Functional Divergence
- Anti-inflammatory Potential: Unlike iCRT3, which suppresses Wnt/β-catenin signaling and cytokine production , the target compound’s dioxopiperazine core is structurally closer to metalloproteinase inhibitors (e.g., bacterial collagenase inhibitors), though this remains speculative without direct evidence.
- Repellent Activity : VUAA1’s triazole-pyridine system enables interaction with insect olfactory receptors , whereas the target compound lacks the conjugated heteroaromatic system required for similar efficacy.
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-ethylphenyl)acetamide with high yield and purity?
The synthesis involves multi-step organic reactions, typically starting with the formation of the dioxopiperazine core followed by amidation. Key steps include:
- Nucleophilic substitution : Reacting 4-ethylpiperazine-2,3-dione with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate.
- Amidation : Coupling the intermediate with 4-ethylaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Critical parameters :
- Temperature control during amidation to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
A combination of Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) is essential:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl groups at C4 of piperazine and phenyl ring) and acetamide linkage. Key signals include δ 2.1–2.3 ppm (ethyl CH₃) and δ 4.2–4.5 ppm (CH₂ adjacent to carbonyl) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretching of dioxopiperazine) and ~3300 cm⁻¹ (N-H stretching of acetamide) .
- High-Resolution MS : Molecular ion peak at m/z 359.18 (calculated for C₂₀H₂₅N₃O₃) .
Advanced Research Questions
Q. How do structural modifications to the piperazine ring influence this compound’s biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Dioxo groups : Critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). Removal reduces potency by ~70% .
- Ethyl substituents : Enhance lipophilicity, improving blood-brain barrier penetration (logP ~2.8). Fluorine substitution at the phenyl ring (as in analogs) increases CNS activity but may reduce metabolic stability .
Q. Example SAR Table :
| Modification Site | Substituent | Bioactivity (IC₅₀, nM) | Notes |
|---|---|---|---|
| Piperazine C4 | Ethyl | 85 ± 3.2 | Baseline |
| Piperazine C4 | Methyl | 120 ± 5.1 | Reduced potency |
| Phenyl ring | Fluorine | 45 ± 2.8 | Enhanced CNS uptake |
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
- Molecular Docking : Used to identify potential targets (e.g., dopamine D2/D3 receptors due to piperazine’s affinity). Software like AutoDock Vina predicts binding energies (ΔG ~-9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond retention .
- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 65%) and CYP3A4-mediated metabolism .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies in cytotoxicity or receptor binding data often arise from:
- Purity variations : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (retention time ≥98%) .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or incubation times. Standardize protocols using guidelines like OECD 423 for in vitro testing .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) .
- Salt formation : Hydrochloride salts improve stability but may alter pharmacokinetics.
Q. How does the compound’s stability under varying pH conditions impact formulation design?
- pH Stability : Degrades rapidly at pH <3 (gastric conditions) with t₁/₂ ~30 min. Use enteric coatings for oral delivery .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Q. What in vitro models are most predictive of this compound’s neuropharmacological activity?
- Primary neuronal cultures : Rat cortical neurons for assessing neuroprotection against glutamate-induced excitotoxicity.
- Transfected HEK cells : Expressing human serotonin 5-HT₁A receptors to quantify binding affinity (Kᵢ ~12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
